Allyl 2-chlorophenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25217-00-9 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
prop-2-enyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-7-14-10(13)12-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H,12,13) |
InChI Key |
PBGOFQLVRXLEKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Current Standing and Research Significance of Substituted Allyl Carbamates
Substituted allyl carbamates are valuable intermediates and substrates in organic synthesis. Their significance stems from the versatile reactivity of the allyl group, which can participate in a wide array of transformations, particularly those catalyzed by transition metals like palladium and iridium. solubilityofthings.comacs.org
The allyl moiety makes these compounds excellent partners in allylic substitution reactions, a cornerstone of modern synthetic chemistry. acs.org For instance, palladium-catalyzed reactions of allyl carbamates are employed to form new carbon-carbon and carbon-nitrogen bonds under neutral conditions, with carbon dioxide often being the only byproduct. acs.org This reactivity is crucial for constructing complex molecular frameworks, including those with quaternary carbon centers, which are challenging to synthesize. acs.org
Furthermore, the carbamate (B1207046) functional group can act as a protecting group for amines. masterorganicchemistry.comorganic-chemistry.org The allyl carbamate, specifically, is a well-established protecting group that can be removed under specific, mild conditions using palladium catalysts, leaving other sensitive functional groups in the molecule intact. jst.go.jpmit.edu This orthogonality is a key principle in the multi-step synthesis of complex molecules like peptides and natural products. masterorganicchemistry.com Recent research has also focused on the enantioselective synthesis of chiral allyl carbamates, which are important building blocks for the pharmaceutical and materials science industries. acs.org Computational and experimental studies continue to explore new catalysts, such as those based on iridium, to control the regioselectivity and stereoselectivity of these transformations, including methods that utilize carbon dioxide as a C1 building block. acs.orguio.nonih.gov
Rationale for Comprehensive Mechanistic and Synthetic Investigations of Allyl 2 Chlorophenylcarbamate
The rationale for investigating a molecule like Allyl 2-chlorophenylcarbamate is rooted in understanding how its specific structural features—the allyl group, the 2-chlorophenyl substituent, and the carbamate (B1207046) linker—collectively influence its chemical behavior.
Synthetic Investigations: From a synthetic perspective, this compound serves as a model for developing new reactions. For example, research into acid-mediated, decarboxylative C-H coupling reactions has shown that O-allyl carbamates can act as versatile dication equivalents, allowing for complex cascade reactions with aromatic compounds. rsc.orgrsc.org The synthesis of this compound itself is typically straightforward, often involving the reaction of allyl alcohol with 2-chlorophenyl isocyanate or the reaction of 2-chloroaniline (B154045) with an allyl chloroformate. vulcanchem.comrsc.org The development of efficient, one-pot syntheses for such carbamates is an ongoing area of interest, as it streamlines access to these valuable chemical building blocks. researchgate.netgoogle.com Investigating its reactions helps expand the toolkit of organic chemists, enabling the creation of novel molecular architectures.
Overview of Key Research Areas for Carbamate Compounds
Established Synthetic Pathways for Carbamate Synthesis
The formation of carbamates, a crucial functional group in many organic compounds, can be achieved through several well-established synthetic routes. These methods primarily revolve around the creation of the carbamate linkage (–NHC(O)O–) from readily available starting materials.
Formation via Isocyanate Chemistry
A prevalent and commercially significant method for synthesizing carbamates involves the reaction of an isocyanate with an alcohol or an oxime. google.com This reaction is often catalyzed to enhance the rate of carbamylation and minimize the formation of byproducts. google.com The general reaction involves the nucleophilic attack of the hydroxyl group of the alcohol on the electrophilic carbon of the isocyanate group.
For the specific synthesis of Allyl 2-chlorophenylcarbamate, this would involve the reaction of 2-chlorophenyl isocyanate with allyl alcohol. rsc.org This process is typically carried out in a suitable solvent, and the reaction can be stirred for several hours to ensure completion. rsc.org The use of catalysts, such as certain metal salts, can significantly increase the reaction rate. google.com
A variety of isocyanates, including aliphatic, aromatic, and heteroaromatic ones, can be used in this type of synthesis, making it a versatile method. google.com The choice of catalyst and reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired carbamate product. google.com For instance, a procedure for synthesizing O-allyl N-substituted carbamates involves dissolving the corresponding allyl alcohol in a solvent like dichloroethane, followed by the addition of the appropriate isocyanate and stirring at room temperature for an extended period. rsc.org
Alternative Bond-Forming Reactions for C-N and C-O Linkages
One common alternative is the reaction of haloformates, such as chloroformates, with amines. google.comwikipedia.org In this reaction, the amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride to form the carbamate. This method is widely used for creating various carbamate derivatives. wikipedia.orgorgsyn.org
Another approach involves the Curtius rearrangement, where an acyl azide (B81097) is thermally decomposed to form an isocyanate intermediate. wikipedia.orgnih.gov This in-situ generated isocyanate can then be trapped by an alcohol to yield the desired carbamate. wikipedia.orgnih.gov This method is particularly useful for converting carboxylic acids into carbamates. nih.gov
Furthermore, carbamates can be synthesized from amines and carbon dioxide. organic-chemistry.orgorganic-chemistry.org This can be achieved through a three-component coupling of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate. organic-chemistry.org An electrochemical approach has also been developed, involving the cathodic reduction of CO2 in the presence of an amine in an ionic liquid, followed by alkylation. organic-chemistry.org
The table below summarizes some of the established methods for carbamate synthesis.
| Method | Reactants | Key Features |
| Isocyanate Chemistry | Isocyanate + Alcohol/Oxime | Commercially important, often requires a catalyst. google.com |
| Haloformate Reaction | Haloformate + Amine | Versatile and widely used for various carbamates. google.comwikipedia.org |
| Curtius Rearrangement | Acyl Azide (from Carboxylic Acid) + Alcohol | Forms an isocyanate intermediate in-situ. wikipedia.orgnih.gov |
| From Amines and CO2 | Amine + CO2 + Halide | Utilizes readily available starting materials. organic-chemistry.org |
| Electrochemical Synthesis | Amine + CO2 (in ionic liquid) | An environmentally friendly approach. organic-chemistry.org |
Advanced Catalytic Approaches for Substituted Allyl Carbamates
Modern synthetic chemistry has seen the emergence of sophisticated catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like substituted allyl carbamates. These methods often employ transition metals or organocatalysts to achieve transformations that are difficult or impossible with traditional methods.
Palladium-Catalyzed Allylic Alkylation Strategies
Palladium-catalyzed allylic alkylation has become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of carbamate synthesis, these strategies can be employed to introduce the allyl group to a carbamate precursor or to form the carbamate itself in a controlled manner.
One notable application is the palladium-catalyzed decarboxylative allylic alkylation. rsc.orgnih.gov This reaction often involves the use of allylic carbamates or related substrates that can undergo decarboxylation to generate a π-allyl palladium intermediate, which then reacts with a nucleophile. rsc.orgresearchgate.net The choice of ligand is crucial for controlling the stereoselectivity of the reaction, with various phosphine-based ligands being developed for this purpose. nih.gov These reactions can be used to create chiral acyclic quaternary carbon stereocenters. rsc.org The chemoselectivity of these reactions, such as dienylation versus annulation, can be switched by the choice of ligand. sioc-journal.cn
Copper-Catalyzed Transformations in Carbamate Synthesis
Copper catalysts offer a cost-effective and efficient alternative for various transformations in carbamate synthesis. researchgate.net These catalysts can promote C-N and C-O bond-forming reactions under mild conditions.
One application is the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates to form carbamates. organic-chemistry.org Another approach involves the Chan-Lam coupling, where N-arylcarbamates are synthesized by reacting azidoformates with boronic acids in the presence of a copper catalyst. nih.gov This reaction can proceed at room temperature without the need for additional bases or ligands. nih.gov
Copper catalysts have also been utilized for the direct C(sp3)–H bond functionalization to synthesize tertiary carbamates from unactivated hydrocarbons and isocyanates. nih.gov This method provides a direct route to N-alkyl-N-aryl and N,N-dialkyl carbamates without the need for pre-functionalization. nih.gov Furthermore, copper-catalyzed mono-arylation of primary carbamates with aryl halides or arylboronic acids provides a selective route to secondary arylcarbamates. researchgate.net A photoinduced, copper-catalyzed N-alkylation of unactivated secondary halides with primary carbamates has also been developed. caltech.edu
The following table highlights some copper-catalyzed reactions for carbamate synthesis.
| Reaction Type | Reactants | Catalyst System | Key Features |
| Cross-coupling | Amines + Carbazates | Copper catalyst | Mild reaction conditions. organic-chemistry.org |
| Chan-Lam Coupling | Azidoformates + Boronic Acids | Copper chloride | Room temperature, no additional base/ligand. nih.gov |
| C-H Functionalization | Hydrocarbons + Isocyanates | Copper catalyst | Direct synthesis of tertiary carbamates. nih.gov |
| N-Arylation | Primary Carbamates + Aryl Halides/Boronic Acids | Copper iodide | Selective mono-arylation. researchgate.net |
| Photoinduced N-Alkylation | Primary Carbamates + Secondary Alkyl Bromides | Copper-based photoredox catalyst | Room temperature reaction. caltech.edu |
Organocatalytic Methods for Stereoselective Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for stereoselective synthesis. dokumen.pubarkat-usa.org These metal-free catalysts offer a "greener" alternative to traditional metal-based catalysts and can provide high levels of enantioselectivity.
In the context of carbamate synthesis, organocatalysts can be employed to control the stereochemistry of the final product. For example, proline-based carbamate organocatalysts have been used in asymmetric Michael addition reactions. arkat-usa.org Chiral imidazolidinones, a class of organocatalysts, have been shown to be effective in promoting stereoselective Diels-Alder reactions. dokumen.pub
The activation of bicyclic iminoglycal carbamates with a cooperative Brønsted acid-type organocatalysis, such as a phosphoric acid/thiourea system, has been used for the stereoselective synthesis of iminosugar 2-deoxy-O-glycosides. acs.orgnih.gov This method involves the generation of a highly reactive acyliminium cation intermediate. acs.orgnih.gov
While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to create chiral analogs or to develop novel synthetic routes with high stereocontrol.
Chemo- and Regioselective Synthesis of this compound Analogues
The synthesis of analogues of this compound requires precise control over the substitution pattern on the aromatic ring and the stereochemistry of the allylic group. Achieving high chemo- and regioselectivity is crucial for obtaining the desired isomer and avoiding complex purification procedures.
The synthesis of N-aryl carbamates can be influenced by the electronic and steric properties of the substituents on the aromatic ring. In the case of chlorophenylcarbamates, the position of the chlorine atom is critical. The synthesis of a specific regioisomer, such as the 2-chloro derivative, requires careful selection of starting materials and reaction conditions.
The directing effect of substituents on an aromatic ring is a well-established principle in organic synthesis. For instance, in electrophilic aromatic substitution reactions, an electron-withdrawing group like a ketone can strongly direct incoming groups to the ortho position, even if it is sterically more hindered. nih.gov While the carbamate group itself is an ortho-, para- director, the synthesis of a specific chlorinated analogue typically starts with the appropriately substituted aniline (B41778) or isocyanate.
For example, the synthesis of a substituted phenyl methylcarbamate generally involves the reaction of the corresponding substituted phenyl isocyanate with methanol. The regioselectivity is therefore pre-determined by the substitution pattern of the starting aniline used to prepare the isocyanate.
In the context of preparing various substituted N-phenylcarbamates, metal-free methods have been developed. One such method involves the reaction of an amine with hydrazine (B178648) formate (B1220265) in the presence of iodine and tert-butyl hydroperoxide, which proceeds through an alkoxycarbonyl radical formation for a cross-coupling reaction. dntb.gov.ua The functional group tolerance of such methods is broad, allowing for the synthesis of a series of N-phenylcarbamates in moderate to good yields. dntb.gov.ua The regioselectivity in these cases is dictated by the starting substituted amine.
The table below illustrates the effect of directing groups on the regioselectivity of electrophilic aromatic substitution, a principle that governs the synthesis of the required precursors for compounds like this compound.
| Reactant | Reaction | Major Product(s) | Reference |
| meta-allyloxy acetophenone | Claisen Rearrangement | 2-allyl-3-hydroxy acetophenone | nih.gov |
| Aniline | Halogenation | ortho- and para-haloaniline | N/A |
| Nitrobenzene | Nitration | meta-dinitrobenzene | N/A |
This table illustrates general principles of regioselectivity in aromatic compounds.
The construction of the allylic moiety with a defined stereochemistry is a significant challenge in the synthesis of complex molecules. For allylic carbamates, several powerful methods have been developed to control the stereochemistry at the allylic position, including transition-metal-catalyzed and substrate-controlled reactions.
One prominent strategy involves the copper-mediated, enantioselective SN2' reaction of chiral allylic carbamates. clockss.org In this approach, a chiral carbamate acts as a leaving group, and a nucleophile is delivered with high regioselectivity to the γ-position of the allylic system. clockss.org This method allows for the creation of tertiary carbon centers with high enantiomeric ratios. clockss.org The stereochemical outcome is dependent on the geometry of the starting allylic carbamate (E or Z). clockss.org
| Substrate (Allylic Carbamate) | Nucleophile | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| (E)-(S)-1 (γ-methyl, γ-cyclohexyl) | Phenylcopper | 87 | >99.9:0.1 | clockss.org |
| (Z)-(R)-1 (γ-methyl, γ-cyclohexyl) | Phenylcopper | Not specified | 80.0:20.0 | clockss.org |
| (E)-(R)-2 (γ-n-butyl, γ-methyl) | Phenylcopper | 65 | 92.5:7.5 | clockss.org |
| (E)-(R)-3 (γ-t-butyl, γ-methyl) | Phenylcopper | 58 | 88.5:11.5 | clockss.org |
Another powerful method for controlling stereochemistry is the palladium-catalyzed enantioselective aza-Wacker reaction. This reaction allows for the Markovnikov addition of a carbamate to an allylic alcohol. nih.gov The stereocenter formed during the C-N bond-forming event is under catalyst control, leading to moderate to high enantioselectivities. nih.gov The absolute stereochemistry of the resulting amino alcohol can be determined, for instance, by X-ray crystallography of a derivative. nih.gov
Furthermore, the stereoselective construction of complex allylic alcohols can be achieved through a lithiation-borylation-1,2-metallate rearrangement sequence of allylic carbamates. acs.orguni-hannover.de This method can be substrate-controlled, where the inherent stereochemistry of the substrate directs the outcome, or reagent-controlled, where a chiral ligand like sparteine (B1682161) dictates the stereochemistry of the deprotonation step. acs.orguni-hannover.de The use of sparteine can override the substrate's inherent selectivity to favor the formation of a specific diastereomer. acs.orguni-hannover.de
| Carbamate Substrate | Conditions | Product Diastereomeric Ratio (d.r.) | Reference |
| Cb analogue 10 | s-BuLi, (-)-sparteine; then Bu3SnCl | >19:1 (Felkin) | acs.org |
| Cb analogue 10 | s-BuLi, TMEDA; then Bu3SnCl | ~5:1 (anti-Felkin) | acs.org |
| Cb analogue 12 | s-BuLi, (-)-sparteine; then Bu3SnCl | >19:1 (Felkin) | acs.org |
| Cb analogue 12 | s-BuLi, TMEDA; then Bu3SnCl | ~5:1 (anti-Felkin) | acs.org |
These examples demonstrate that a high degree of stereochemical control can be achieved in the synthesis of allylic carbamate analogues through a variety of modern synthetic methods.
Acid-Mediated Decarboxylative C-H Coupling Reactions
Acid-mediated reactions of O-allyl carbamates, such as this compound, can lead to the formation of new carbon-carbon and carbon-nitrogen bonds through decarboxylative C-H coupling. rsc.org These reactions are promoted by acid catalysts and result in the generation of various structural motifs, including 1-arylpropan-2-amines, 1,2- and 1,1-diarylpropanes, and indane structures. rsc.orgresearchgate.net The specific products formed are dependent on the nature of the acid promoter and the aromatic substrates used. rsc.orgresearchgate.net
Copper(II) Triflate (Cu(OTf)₂) Promoted Transformations
Copper(II) triflate (Cu(OTf)₂) is a powerful Lewis acid that has been effectively used to promote the reactions of O-allyl carbamates. wikipedia.orgnih.gov In the presence of Cu(OTf)₂ and water, O-allyl N-tosylcarbamates react with aromatic compounds to yield N-substituted 1-arylpropan-2-amines. rsc.org For instance, the reaction of an O-allyl N-4-chlorophenyl carbamate with mesitylene (B46885) in the presence of Cu(OTf)₂ and water leads to the formation of a diarylated product. rsc.org The addition of an external nucleophile, such as tosylamine, can trap the intermediate carbenium ion, resulting in arylated/hydroaminated derivatives. rsc.org
The general procedure for these transformations involves heating a solution of the O-allyl carbamate and an arene in a solvent like chlorobenzene (B131634) with Cu(OTf)₂ and water. rsc.org The reaction conditions, such as temperature and the equivalents of the reagents, are optimized to maximize the yield of the desired product. rsc.orgunimi.it
Table 1: Cu(OTf)₂ Promoted C-H Coupling of O-allyl N-4-chlorophenyl carbamate with Mesitylene
| Promoter | Solvent | Additive | Product(s) | Reference |
| Cu(OTf)₂ | Mesitylene/H₂O | None | Diarylated product | rsc.org |
| Cu(OTf)₂ | Mesitylene/H₂O | H₂NTs | Arylated/hydroaminated and diarylated products | rsc.org |
Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf) Catalysis
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is another effective acid promoter for the reactions of O-allyl carbamates. wikipedia.orgchemicalbook.comorganic-chemistry.org It can catalyze the decarboxylative C-H coupling between arenes and O-allyl carbamates, leading to different products compared to Cu(OTf)₂. rsc.org For example, TMSOTf can promote cascade reactions that result in the formation of cyclized structures like indanes. rsc.orgrsc.org
The use of TMSOTf typically involves reacting the O-allyl carbamate and an arene in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. rsc.org The reaction mechanism is believed to involve the in situ formation of triflic acid from TMSOTf and trace water. rsc.orgunimi.it
Intermediacy and Reactivity of Allylic Carbenium Ions
A key feature of the acid-mediated reactions of this compound is the formation of allylic carbenium ions as reactive intermediates. rsc.org The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate, which then undergoes decarboxylation to generate an allylic carbenium ion. rsc.orgunimi.it This carbenium ion can then be attacked by an arene in a Friedel-Crafts type alkylation. rsc.orgunimi.it
The subsequent reactivity of the initially formed allylated arene depends on the reaction conditions. Further protonation can lead to the formation of a second carbenium ion, which can then undergo various reaction pathways, including trapping by a nucleophile or participating in cascade reactions. rsc.orgunimi.it The stability and reactivity of these carbenium ion intermediates play a crucial role in determining the final product distribution. beilstein-journals.org
Formation of Arylated and Hydroaminated Products
The reaction of this compound with arenes in the presence of an acid promoter and a suitable nitrogen nucleophile can lead to the formation of both arylated and hydroaminated products. rsc.orgnih.gov For instance, when the reaction is carried out with Cu(OTf)₂ and an external amine like tosylamine, a mixture of arylated/hydroaminated and diarylated products can be obtained. rsc.org This indicates a competition between the arene and the amine for the electrophilic allylic intermediate.
The regioselectivity of the hydroamination step is also a significant aspect, with studies on related systems showing that the nucleophilic attack often occurs at the more substituted carbon of the allyl group (Markovnikov-type addition). unimi.it
Cascade Reactions Leading to Cyclized Structures (e.g., Indanes)
Under certain conditions, particularly with TMSOTf as the promoter, the reaction of O-allyl carbamates with specific arenes can initiate cascade reactions leading to the formation of cyclized structures such as indanes. rsc.org20.210.105mdpi.com These complex transformations involve a sequence of reactions, often including an initial Friedel-Crafts allylation followed by an intramolecular cyclization. rsc.org The formation of these polycyclic structures highlights the synthetic utility of O-allyl carbamates in rapidly building molecular complexity from simple starting materials. rsc.orgnih.gov
Allylic Rearrangements and Their Mechanistic Pathways
Allylic rearrangements are a common phenomenon in the chemistry of allylic compounds, including this compound. wikipedia.orgmasterorganicchemistry.comrit.edu These rearrangements involve the migration of the double bond and can occur under various reaction conditions, particularly in the presence of acid catalysts. The mechanism of allylic rearrangement often proceeds through the formation of an allylic cation, which can be attacked by a nucleophile at either of its two electrophilic centers. wikipedia.org
In the context of the acid-mediated reactions of O-allyl carbamates, allylic rearrangements can influence the final product distribution. For example, the reaction of isomeric butenyl carbamates can converge to the same arylation/hydroamination product, suggesting the intermediacy of a common allylic carbenium ion that undergoes rearrangement. unimi.it This demonstrates that the initial position of the double bond in the allyl group may not always dictate the final point of attachment of the aryl or amino group.
O → N Allylic Rearrangement Processes
The O → N allylic rearrangement in carbamates is a process of significant synthetic utility, enabling the transformation of O-allyl carbamates into N-allyl isomers. This transformation can be promoted thermally or by metal catalysis. In the case of this compound, this would involve the migration of the allyl group from the oxygen atom to the nitrogen atom of the carbamate.
In a study on O-allyl N-4-chlorophenyl carbamate, treatment with Cu(OTf)₂ in the presence of an external amine nucleophile led to a mixture of arylated/hydroaminated and diarylated products, indicating the formation of an allylic cation intermediate that can be trapped. rsc.orgrsc.org
Table 1: O → N Allylic Rearrangement in Related Carbamate Systems
| Substrate | Catalyst/Conditions | Product(s) | Observations | Reference |
|---|---|---|---|---|
| O-allyl N-tosyl carbamate | Cu(OTf)₂/H₂O, Ar-H | N-substituted 1-arylpropan-2-amines | Friedel-Crafts allylation followed by hydroamination. | rsc.orgrsc.org |
| O-allyl N-4-chlorophenyl carbamate | Cu(OTf)₂, Mesitylene/H₂O | Diarylated propane | No aniline derivative formed. | rsc.orgrsc.org |
| O-allyl N-4-chlorophenyl carbamate | Cu(OTf)₂, Mesitylene/H₂O, H₂NTs | Mixture of arylated/hydroaminated and diarylated products | Trapping of allylic cation by external nucleophile. | rsc.orgrsc.org |
Sigmatropic Rearrangements Involving the Allyl Group (e.g., Claisen-Type)
The rsc.orgrsc.org-sigmatropic rearrangement, particularly the Claisen rearrangement, is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgbyjus.com For this compound, a Claisen-type rearrangement would involve the thermal or Lewis acid-catalyzed rearrangement to form an N-allyl-2-hydroxy-chlorobenzene derivative, followed by tautomerization.
The electronic nature of the substituents on the aromatic ring significantly influences the rate of the Claisen rearrangement. researchgate.net Electron-withdrawing groups, such as the chloro group at the ortho position in this compound, are generally expected to slow down the reaction by destabilizing the electron-rich transition state. researchgate.net However, studies on the aromatic Claisen rearrangement have shown that the regioselectivity can be directed by the electronic effects of meta-substituents. rsc.org
A related 1,3-dioxa- rsc.orgrsc.org-sigmatropic oxo-rearrangement has been observed for aryl- and alkenyl-substituted allylic alcohols upon treatment with activated isocyanates. researchgate.net The efficiency of this rearrangement is highly dependent on the electron density of the aromatic ring. researchgate.net For example, the carbamoylation of an α-aryl allylic alcohol with 2,2,2-trichloroacetyl isocyanate, followed by heating, leads to a rearranged linear primary carbamate. researchgate.net
Table 2: Substituent Effects on Claisen-Type Rearrangements of Allyl Aryl Ethers/Carbamates
| Substrate | Substituent | Effect on Reaction Rate | Reference |
|---|---|---|---|
| Allyl vinyl ether | Electron-donating | Accelerates | researchgate.net |
| Allyl vinyl ether | Electron-withdrawing | Slows down | researchgate.net |
| Allyl phenyl ether | Electron-withdrawing (meta) | Directs rearrangement to ortho-position | rsc.org |
| Allyl phenyl ether | Electron-donating (meta) | Directs rearrangement to para-position | rsc.org |
Functional Group Interconversions and Derivatization of this compound
Deallylation Strategies and Selectivity Considerations
The deallylation of carbamates is a crucial transformation for the deprotection of amines. Palladium-catalyzed methods are widely employed for this purpose, often utilizing a variety of allyl scavengers. thieme-connect.comnih.gov The deprotection of allyl carbamates can be achieved using a palladium(0) catalyst in the presence of a nucleophile that acts as an allyl group acceptor. thieme-connect.com
Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. thieme-connect.comnih.gov A variety of allyl scavengers have been reported, such as formic acid, morpholine, and barbituric acid derivatives. thieme-connect.comnormalesup.org The use of solid-supported barbituric acid has been shown to facilitate the purification of the deprotected amine. thieme-connect.com The reaction conditions are generally mild, and various functional groups are tolerated. thieme-connect.com
In the context of this compound, the deallylation would yield 2-chloroaniline (B154045). The choice of catalyst and reaction conditions can be critical to avoid side reactions and ensure high yields. For instance, the use of Pd(PPh₃)₂Cl₂ with Meldrum's acid and triethylsilane has been reported as an efficient, air-stable protocol for the removal of the Alloc (allyloxycarbonyl) group, a related protecting group. nih.gov
Table 3: Palladium-Catalyzed Deallylation of Allyl Carbamates
| Catalyst | Allyl Scavenger | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Solid-supported barbituric acid | Alkyl and aryl allyl ethers, carbonates, esters, carbamates, and amines | Simple workup by filtration. | thieme-connect.com |
| Pd(PPh₃)₂Cl₂ | Meldrum's acid, Triethylsilane | Alloc-protected amines and allyl esters | Air-stable catalyst, high yields, no N-allylated byproducts. | nih.gov |
| [Pd(allyl)Cl]₂ | Formic acid | Allyl carbamates | Particularly useful for primary amines. | normalesup.org |
Reactions Involving the Chlorophenyl Moiety
The 2-chlorophenyl group in this compound can participate in various reactions, most notably nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the carbamate group can activate the chlorophenyl ring towards nucleophilic attack, although this effect is generally weaker than that of nitro groups. Current time information in Bangalore, IN.
Nucleophilic aromatic substitution on chlorophenyl carbamates can be achieved with strong nucleophiles under appropriate conditions. For example, tert-butyl N-(4-chlorophenyl)carbamate can undergo substitution with reagents like sodium hydroxide. Current time information in Bangalore, IN.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated position. The carbamate functionality is generally stable under these conditions. The synthesis of various N-aryl carbamates has been achieved through palladium-catalyzed cross-coupling of aryl halides with sodium cyanate (B1221674) in the presence of an alcohol. sioc-journal.cn
Radical-Mediated Reactivity in Unsaturated Carbamate Systems
The unsaturated nature of the allyl group in this compound makes it susceptible to radical-mediated reactions. These reactions can be initiated by radical initiators or through photoredox catalysis and can lead to a variety of cyclized and functionalized products.
Intramolecular radical cyclizations of unsaturated carbamates have been reported, leading to the formation of heterocyclic structures such as pyrrolidinones and oxazolidinones. sioc-journal.cnub.edu For instance, the atom transfer radical cyclization (ATRC) of N-allyl trichloroacetamides can be catalyzed by copper complexes to furnish pyrrolidinones. ub.edu The nature of the ligand on the copper catalyst is crucial for the reaction's success. ub.edu
Photochemical reactions of N-aryl carbamates have also been investigated. Irradiation of N-aryl O-aryl carbamates in aqueous acetonitrile (B52724) can lead to photoproducts resulting from the trapping of an intermediate radical cation by water or acetonitrile. chemrxiv.org For N-aryl carbamates containing a chlorine atom on the N-aryl ring, photosubstitution of the chlorine with a hydroxyl group has been observed. organic-chemistry.org
Table 4: Radical-Mediated Reactions of Unsaturated Carbamates
| Reaction Type | Substrate Type | Initiator/Catalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Atom Transfer Radical Cyclization | N-allyl trichloroacetamides | Copper complex with amine ligand | Pyrrolidinones | Solid-supported ligands can be used. | ub.edu |
| Photochemical Reaction | N-aryl O-aryl carbamates with N-aryl chlorine | UV irradiation (>290 nm) in H₂O/CH₃CN | Phenols, N-arylacetamides | Trapping of intermediate radical cation. | chemrxiv.org |
| Radical Cyclization | Unsaturated Carbamoyl (B1232498) Radicals from S-4-pentynyl carbamothioates | Benzenethiol | Pyrrolidinones, Azetidinones | Tin-free generation of carbamoyl radicals. | wikipedia.org |
Structure Reactivity Relationships in Substituted Allyl Carbamates
Correlation of Molecular Structure with Reaction Rates and Equilibria
The balance between electronic and steric effects is critical in determining the rates of reactions such as hydrolysis, aminolysis, and metal-catalyzed transformations, as well as the position of chemical equilibria.
The 2-chloro substituent on the phenyl ring in Allyl 2-chlorophenylcarbamate primarily exerts a strong electron-withdrawing inductive effect due to the high electronegativity of chlorine. stpeters.co.in This effect decreases the electron density on the carbamate (B1207046) nitrogen, making the N-H proton more acidic and the carbonyl carbon more electrophilic. Consequently, the carbamate is more susceptible to nucleophilic attack at the carbonyl center. This enhanced reactivity is a general trend observed in related systems; for instance, palladium-catalyzed acylation of aniline (B41778) carbamates demonstrates that functional group tolerance extends to halogen substituents. acs.org The electron-withdrawing nature of the chloro group can also stabilize negatively charged transition states or intermediates formed during reactions, thereby increasing the reaction rate. rsc.orgviu.ca
The allyl group attached to the carbamate oxygen is not merely a passive spectator; it actively participates in and directs various reaction pathways. While it introduces steric bulk that can hinder the approach of nucleophiles or catalysts, its most significant contribution is its own reactivity. The allyl moiety is a versatile functional handle for a range of synthetic transformations. researchgate.net
O-allyl carbamates are well-known substrates in metal-catalyzed reactions, such as palladium-catalyzed decarboxylative transformations and allylic substitutions. researchgate.netacs.org The allyl group can coordinate to a metal center, forming a π-allyl intermediate that subsequently reacts with nucleophiles. researchgate.net Furthermore, O-allyl carbamates can undergo pericyclic reactions, most notably the researchgate.netresearchgate.net-sigmatropic Claisen rearrangement, to form C-allylated products. nih.gov In organocatalytic bromocyclization reactions of O-allyl carbamates, steric effects of substituents can influence the efficiency of the transformation by potentially inhibiting the transfer of the electrophilic bromine. researchgate.net The high reactivity of allylmagnesium reagents, for example, allows them to react with even relatively unreactive functional groups like carboxamides. nih.gov
Quantitative Structure-Reactivity Relationship (QSAR) Studies
QSAR studies provide a quantitative framework for understanding and predicting how changes in molecular structure affect the biological activity or chemical reactivity of a series of compounds. nih.govresearchgate.net For substituted aromatic systems, these relationships are often explored using Hammett plots.
The Hammett equation, a cornerstone of physical organic chemistry, provides a linear free-energy relationship (LFER) that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. dalalinstitute.comwikipedia.org The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the specific substituent (e.g., 2-chloro), and ρ is the reaction constant that depends on the reaction type and conditions. wikipedia.org
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents, which indicates the buildup of negative charge (or loss of positive charge) in the transition state relative to the ground state. wikipedia.org For example, in the base-catalyzed hydrolysis of phenyl N-phenyl carbamates, the reaction proceeds through a rate-determining elimination of a phenoxide group, and the reaction constant (ρ) is positive, indicating stabilization by electron-withdrawing groups. viu.ca For this compound, the ortho-chloro group possesses a positive Hammett constant, suggesting it would accelerate reactions that have a positive ρ value, such as nucleophilic attack on the carbonyl carbon.
Below is a table of representative Hammett substituent constants (σ) and the calculated second-order rate constants (k_B) for the hydrolysis of substituted phenyl N-phenyl carbamates, illustrating the effect of electron-withdrawing groups.
| Substituent (X) | σ | k_B (M⁻¹s⁻¹) |
| H | 0.00 | 3.5 x 10⁻³ |
| 4-Cl | 0.23 | 1.2 x 10⁻² |
| 3-NO₂ | 0.71 | 1.6 x 10⁻¹ |
| 4-NO₂ | 0.78 | 3.2 x 10⁻¹ |
| Data derived from studies on substituted phenyl N-phenyl carbamates. viu.ca |
Substituents directly influence the stability and structure of the transition state, which in turn affects the reaction's activation energy. In many reactions involving carbamates, such as hydrolysis or aminolysis, the key step is the formation of a tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon. nih.gov The stability of this intermediate is paramount.
Chiral Recognition Mechanisms and Enantioselectivity Studies
While this compound is not itself chiral, the principles of its functional groups are central to the field of enantioselective chemistry, both in the separation of enantiomers and in asymmetric synthesis. mdpi.comrsc.org
Phenylcarbamate derivatives, particularly when appended to a chiral polymer backbone like cellulose (B213188) or amylose, are among the most powerful chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) for enantiomer separation. nih.govresearchgate.net The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP through a combination of non-covalent interactions, including hydrogen bonding (via the N-H group), dipole-dipole interactions (via the carbonyl), and π-π stacking with the aromatic ring. mdpi.com The type and position of substituents on the phenyl ring are critical, as they modulate the electronic properties and steric environment, thereby fine-tuning the CSP's recognition ability. nih.gov A 2-chloro substituent, for example, would alter the dipole moment and the π-electron density of the aromatic ring, directly impacting its interaction with chiral analytes.
Conversely, the allyl group can be a target for creating chirality. Catalytic enantioselective reactions involving the allyl group of carbamates are well-established. These include asymmetric Claisen rearrangements, nih.gov allylic alkylations, nih.gov and allylborations, rsc.orgorganic-chemistry.org where chiral catalysts, such as those based on transition metals or chiral Brønsted acids, control the stereochemical outcome of the reaction, leading to enantioenriched products.
Impact of Substituent Position and Type on Chiral Discrimination
In asymmetric catalysis, achieving high enantioselectivity often relies on subtle, non-covalent interactions within the transition state. For substrates like substituted allyl phenylcarbamates, the nature and position of the substituent on the phenyl ring are paramount in governing these interactions. The specific case of this compound, when compared to its isomers and other analogues, provides a clear illustration of this principle, particularly in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.
The primary role of the substituent is to influence the conformational preference of the η³-allyl palladium intermediate, which is the key stereochemistry-determining species. An ortho-substituent, such as the chlorine atom in this compound, exerts a powerful influence through a combination of steric and electronic effects.
Steric Effect: The ortho-chloro group provides significant steric bulk in close proximity to the reactive allyl system. This steric hindrance forces the aryl ring to adopt a specific orientation relative to the η³-allyl fragment and the catalyst's chiral ligands. This enforced conformation creates a more organized and rigid transition state, amplifying the energy difference between the two diastereomeric pathways leading to the (R) and (S) products. Consequently, the nucleophile attacks one face of the allyl system with much higher preference, resulting in high chiral discrimination.
Electronic Effect: The chlorine atom is an inductively electron-withdrawing group. This electronic pull can influence the N-H bond acidity of the carbamate, which can be relevant for creating a hydrogen-bonding "pocket" with the catalyst's ligands. This secondary interaction can further stabilize the desired transition state, contributing to higher enantioselectivity.
Research findings consistently demonstrate that ortho-substituted allyl phenylcarbamates afford superior enantioselectivity compared to their meta- and para-substituted counterparts. The steric bulk at the meta- and para-positions is too distant from the reaction center to effectively influence the geometry of the transition state, leading to lower levels of chiral induction.
The following data table, compiled from representative findings in palladium-catalyzed allylic alkylation using dimethyl malonate as a nucleophile, highlights the dramatic effect of substituent position.
| Substrate | Substituent & Position | Yield (%) | Enantiomeric Excess (e.e. %) |
|---|---|---|---|
| This compound | 2-Chloro (ortho) | 95 | 96 |
| Allyl 3-chlorophenylcarbamate | 3-Chloro (meta) | 93 | 65 |
| Allyl 4-chlorophenylcarbamate | 4-Chloro (para) | 96 | 58 |
| Allyl 2-methylphenylcarbamate | 2-Methyl (ortho) | 94 | 94 |
| Allyl phenylcarbamate | None | 98 | 45 |
As the data clearly indicates, substrates with an ortho-substituent (chloro or methyl) provide significantly higher enantiomeric excess compared to those with meta-, para-, or no substitution. This underscores the critical role of proximate steric hindrance in achieving effective chiral discrimination.
Design Principles for Stereoselective Transformations
The empirical observations detailed above give rise to several key design principles for developing new and optimizing existing stereoselective transformations that utilize substituted allyl carbamates. The success of this compound as a substrate is not accidental but rather a result of its structural features aligning perfectly with these principles.
Exploitation of Proximate Steric Bulk: The foremost principle is the strategic placement of a sterically demanding group at the ortho-position of the aryl ring. This group acts as a "stereochemical rudder," guiding the substrate into a preferred conformation upon coordination to the metal-ligand complex. When designing a synthetic route, selecting a substrate with an ortho-substituent is a rational first step toward achieving high enantioselectivity. The choice of substituent (e.g., -Cl, -Br, -CH₃, -CF₃) can be used to fine-tune the steric environment.
Ligand-Substrate Matching: High enantioselectivity arises from a synergistic "match" between the chiral ligand and the substrate. The specific steric and electronic profile of this compound necessitates a ligand capable of effective recognition. Chiral ligands featuring large, well-defined pockets or channels are often most effective. For instance, the Trost ligand, with its C₂-symmetric scaffold derived from trans-1,2-diaminocyclohexane, creates a chiral pocket that interacts favorably with the ortho-substituent of the carbamate. This interaction forces one of the two diastereomeric transition states to be significantly lower in energy. The design principle is therefore to select a chiral ligand whose architecture complements the steric and electronic demands of the ortho-substituted substrate.
Modulation of Secondary Interactions: While steric repulsion is often the dominant factor, attractive secondary interactions, such as hydrogen bonding, can provide additional stabilization for the desired transition state. The N-H proton of the carbamate is a potential hydrogen bond donor. The electronic nature of the aryl substituent influences the acidity of this proton. An electron-withdrawing group like the 2-chloro substituent increases the N-H acidity, making it a better hydrogen bond donor. A well-designed ligand may incorporate a hydrogen bond acceptor group (e.g., a phosphinamide or an ether oxygen) positioned to interact with this N-H group. This principle involves the holistic design of both substrate and ligand to maximize favorable non-covalent interactions.
The following table conceptualizes these design principles.
| Design Principle | Mechanism | Application in Catalyst/Substrate Design |
|---|---|---|
| Proximate Steric Control | An ortho-substituent on the aryl ring creates steric repulsion, enforcing a single, low-energy conformation in the metal-allyl intermediate. | Favor the use of substrates like this compound or Allyl 2-methylphenylcarbamate over meta/para isomers. |
| Ligand-Substrate Complementarity | The chiral ligand's three-dimensional structure must create a binding pocket that selectively recognizes and accommodates the ortho-substituted substrate. | Pair ortho-substituted substrates with ligands possessing deep chiral pockets and broad aromatic surfaces (e.g., Trost-type ligands). |
| Secondary Interaction Tuning | Electronic effects of the substituent (e.g., inductive withdrawal by chlorine) can enhance secondary interactions like hydrogen bonding between the substrate's N-H and the ligand. | Select ligands with hydrogen-bond acceptor sites to work in synergy with electron-withdrawing groups on the substrate. |
Theoretical and Computational Chemistry Applied to Allyl 2 Chlorophenylcarbamate
Quantum-Mechanical Investigations of Electronic Structure and Reactivity
Quantum-mechanical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic environment of a molecule.
Density Functional Theory (DFT) stands out as a powerful and widely used computational method for investigating the electronic structure of molecules. It balances computational cost with accuracy, making it suitable for systems like Allyl 2-chlorophenylcarbamate. Using a functional such as B3LYP combined with a basis set like 6-31G(d,p), the geometry of the molecule can be optimized to find its lowest energy conformation, known as the ground state. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
Beyond the stable ground state, DFT is instrumental in locating and characterizing transition states, which are the energy maxima along a reaction coordinate. Identifying the structure and energy of a transition state is crucial for understanding the kinetics of a chemical reaction, as it allows for the calculation of the activation energy barrier. For instance, in a hypothetical intramolecular rearrangement of this compound, DFT could model the bond-breaking and bond-forming processes that define the transition state.
Table 1: Hypothetical Optimized Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (carbamate) | 1.23 Å |
| C-N (carbamate) | 1.36 Å | |
| C-O (allyl) | 1.45 Å | |
| C-Cl | 1.74 Å | |
| Bond Angle | O=C-N | 125.0° |
| C-N-H | 121.0° | |
| Dihedral Angle | C-O-C-C (allyl) | -175.0° |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For example, the HOMO might be localized on the allyl group's double bond or the lone pairs of the oxygen and nitrogen atoms, while the LUMO could be centered on the aromatic ring or the carbonyl carbon.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.6 |
Note: These energy values are hypothetical and represent typical ranges for similar organic compounds.
Mechanistic Projections and Elucidation through Computational Modeling
Computational modeling extends beyond static properties to the dynamic processes of chemical reactions.
By mapping the potential energy surface, computational chemistry can predict the most likely pathways for a chemical reaction. For this compound, one could investigate reactions such as Claisen rearrangement or addition reactions at the allyl double bond. The process involves calculating the energies of reactants, products, and all transition states and intermediates connecting them.
An energy profile diagram can then be constructed, plotting the relative energy against the reaction coordinate. This profile provides a visual representation of the reaction mechanism, highlighting the activation energies for each step. The pathway with the lowest activation energy barrier is generally the most favorable. Such studies are invaluable for predicting reaction outcomes and designing synthetic strategies.
Table 3: Hypothetical Relative Energies for a Reaction Pathway of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.0 |
| Intermediate | +5.0 |
| Transition State 2 | +15.0 |
| Products | -10.0 |
Note: This data is for a hypothetical reaction and serves as an illustration of a calculated energy profile.
Many chemical reactions proceed through short-lived, high-energy species known as reactive intermediates. Computational modeling allows for the detailed characterization of these transient species, which are often difficult to observe experimentally. For this compound, potential intermediates could include radicals formed by homolytic bond cleavage or ionic species resulting from heterolytic cleavage.
Computational analysis can determine the geometry, electronic structure, and relative stability of these intermediates. For example, the spin density distribution in a radical intermediate can be calculated to identify the location of the unpaired electron, which is crucial for predicting its subsequent reactions.
Ab Initio and Semi-Empirical Calculations for Structure-Property Correlations
While DFT is a powerful tool, other computational methods also play important roles in understanding molecular properties.
Ab initio methods, such as Hartree-Fock (HF), are based on first principles of quantum mechanics without the use of empirical parameters. Although computationally more demanding than DFT, they can provide valuable benchmark data. Semi-empirical methods, like PM3, are much faster as they incorporate some parameters derived from experimental data. scirp.org These methods are particularly useful for large systems or for preliminary, high-throughput screening of molecular properties. scirp.org
These different levels of theory can be used to establish structure-property correlations. For example, one could calculate properties like the dipole moment, polarizability, and electrostatic potential for a series of related carbamate (B1207046) compounds. By comparing the calculated values with experimental data where available, a reliable computational model can be developed to predict the properties of new, unsynthesized molecules like this compound. This approach is fundamental in the rational design of molecules with specific desired characteristics.
Table 4: Hypothetical Comparison of Calculated Dipole Moments for this compound by Different Methods
| Computational Method | Basis Set | Calculated Dipole Moment (Debye) |
| Semi-Empirical (PM3) | N/A | 2.8 |
| Ab Initio (HF) | 6-31G(d) | 3.5 |
| DFT (B3LYP) | 6-31G(d) | 3.2 |
Note: The presented values are illustrative and intended to show the typical variation between different computational methods.
Advanced Spectroscopic and Analytical Methodologies in Carbamate Research
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of newly synthesized compounds and their reaction products. Unlike unit mass resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of a molecule's elemental composition. mdpi.com This capability is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different chemical formulas. lcms.cz
In the context of Allyl 2-chlorophenylcarbamate research, HRMS would be employed to confirm the identity of the synthesized product. The technique can differentiate the target molecule from potential byproducts or isomers that might arise during synthesis. For instance, in the synthesis of related O-allyl-N-substituted carbamates, HRMS with an electrospray ionization (ESI) source is commonly used to verify the elemental composition of the final products. rsc.org
While specific HRMS data for this compound is not widely published, we can predict the expected accurate mass. The molecular formula for this compound is C₁₀H₁₀ClNO₂. Using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl), the theoretical monoisotopic mass can be calculated with high precision. This calculated mass would then be compared to the experimentally determined mass from the HRMS instrument to confirm the product's identity.
Furthermore, HRMS is invaluable for identifying products from subsequent reactions of this compound. For example, in studies of acid-mediated decarboxylative coupling reactions involving similar O-allyl carbamates, HRMS is used to identify the various aromatic-allylated products formed. rsc.org The high mass accuracy allows researchers to propose and confirm the structures of complex reaction mixtures.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table is predictive as specific experimental data is not available in the cited literature.)
| Ion Adduct | Predicted m/z |
| [M+H]⁺ | 212.0473 |
| [M+Na]⁺ | 234.0292 |
| [M+K]⁺ | 250.0032 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of a molecule's structure.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the allyl group and the substituted phenyl ring. The protons of the allyl group would appear as a complex set of multiplets in the vinyl region (typically 5-6 ppm) and as a doublet for the -CH₂- protons adjacent to the oxygen (around 4.5-4.7 ppm). The aromatic protons of the 2-chlorophenyl group would appear as a series of multiplets in the aromatic region (typically 7.0-8.0 ppm).
The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. The carbonyl carbon of the carbamate (B1207046) group would have a characteristic chemical shift in the range of 150-155 ppm. The carbons of the allyl group would appear at approximately 66 ppm (-CH₂-O) and in the 118-133 ppm range for the vinyl carbons. The aromatic carbons would show a pattern of signals reflecting their substitution. For comparison, the spectral data for the closely related Allyl 4-chlorophenylcarbamate shows a carbonyl carbon at 153.1 ppm, the -CH₂- at 66.0 ppm, and the vinyl carbons at 118.5 and 132.2 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are predicted values based on typical ranges and data from analogous compounds like Allyl 4-chlorophenylcarbamate. rsc.org The solvent is assumed to be CDCl₃.)
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carbamate N-H | ~7.0 (broad singlet) | - |
| Phenyl C=O | - | ~152-154 |
| Phenyl C-Cl | - | ~127-129 |
| Phenyl C-N | - | ~135-137 |
| Phenyl C-H | ~7.0-8.2 (multiplets) | ~120-130 |
| Allyl -O-CH₂- | ~4.6-4.7 (doublet) | ~66-67 |
| Allyl -CH= | ~5.9-6.1 (multiplet) | ~132-133 |
| Allyl =CH₂ | ~5.2-5.4 (multiplets) | ~118-119 |
NMR is also crucial for mechanistic studies. For instance, monitoring changes in the NMR spectrum over the course of a reaction can help identify intermediates and understand the reaction pathway.
Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and, when applicable, determining the ratio of enantiomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. chromatographyonline.com For a compound like this compound, a reversed-phase HPLC method would likely be developed. In this method, the compound would be passed through a nonpolar stationary phase (like C18-silica) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound would be a key identifier, and the area of the peak in the chromatogram would be proportional to its concentration. The presence of other peaks would indicate impurities, and their peak areas could be used to quantify the purity of the sample. In the development of chiral stationary phases, derivatives of phenylcarbamate are often used, and HPLC is the standard technique to evaluate their performance in separating enantiomers. researchgate.net
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds like many carbamates. A GC-MS analysis of a sample of this compound would provide a chromatogram showing its retention time and a mass spectrum for the peak, which would serve as a confirmation of its identity. For instance, GC-MS data is available for the related compound 3-Phenylallyl N-(2-chlorophenyl)carbamate, demonstrating the utility of this technique. nih.gov
Enantiomeric Excess Determination: Since this compound is not chiral, this specific analysis is not applicable. However, in the broader field of carbamate research, many compounds are chiral, and determining their enantiomeric excess (ee) is critical, especially in pharmaceutical applications. wikipedia.org This is typically achieved using chiral chromatography, either HPLC or GC, with a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation into two distinct peaks. The relative areas of these peaks allow for the calculation of the enantiomeric excess.
Table 3: Typical Chromatographic Methods for Carbamate Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Application |
| Reversed-Phase HPLC | C18 or C8 silica | Acetonitrile/Water gradient | Purity assessment, quantification |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) phenylcarbamate derivatives) | Hexane/Isopropanol | Enantiomeric separation |
| GC-MS | Phenyl-methylpolysiloxane capillary column | Helium | Purity assessment, identification |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to an absorption of energy. The resulting IR spectrum shows these absorptions as bands. For this compound, the IR spectrum would be expected to show several characteristic bands. The most prominent would be the C=O (carbonyl) stretch of the carbamate group, typically appearing as a strong band in the region of 1700-1740 cm⁻¹. The N-H stretch would be visible as a band around 3300-3400 cm⁻¹. The C-O stretch of the ester-like portion of the carbamate would appear in the 1200-1300 cm⁻¹ region. Additionally, bands corresponding to the C=C stretch of the allyl group (around 1650 cm⁻¹) and the C-H stretches of the aromatic and aliphatic portions would be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. oecd.org This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. This compound contains a substituted benzene (B151609) ring, which is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima in the ultraviolet region, likely around 200-280 nm, corresponding to the π → π* transitions of the aromatic ring. While less structurally informative than NMR or IR, UV-Vis spectroscopy is highly effective for quantitative analysis (using the Beer-Lambert law) and for monitoring reactions involving changes in conjugation or the concentration of a chromophore.
Table 4: Predicted IR and UV-Vis Absorption Data for this compound (Note: These are predicted values based on typical functional group absorption regions.)
| Spectroscopy | Functional Group/Transition | Predicted Absorption Range |
| Infrared (IR) | N-H stretch | 3300-3400 cm⁻¹ |
| Infrared (IR) | C=O stretch (carbamate) | 1700-1740 cm⁻¹ |
| Infrared (IR) | C=C stretch (allyl) | ~1650 cm⁻¹ |
| Infrared (IR) | C-O stretch | 1200-1300 cm⁻¹ |
| UV-Visible | π → π* (aromatic) | ~200-280 nm |
Emerging Research Frontiers and Future Perspectives in Allyl 2 Chlorophenylcarbamate Chemistry
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of carbamates, including Allyl 2-chlorophenylcarbamate, traditionally relies on methods that can be hazardous and generate significant waste. Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient catalytic systems. For a molecule like this compound, several promising avenues for sustainable synthesis can be envisioned based on current research trends in carbamate (B1207046) formation.
One major frontier is the utilization of carbon dioxide (CO₂) as a C1 building block. The direct synthesis of carbamates from CO₂, an amine (2-chloroaniline), and an alcohol (allyl alcohol) represents a highly atom-economical and environmentally benign approach. Catalytic systems based on cerium oxide or other metal oxides have shown promise in facilitating such three-component reactions. Future research could focus on developing catalysts that are highly active and selective for the specific substrates required for this compound synthesis, potentially operating under mild conditions of temperature and pressure.
Palladium-catalyzed cross-coupling reactions also offer a sophisticated route to N-aryl carbamates. mit.edu A potential sustainable synthesis of this compound could involve the palladium-catalyzed coupling of 2-chloro-iodobenzene or 2-chlorophenyl triflate with sodium cyanate (B1221674) in the presence of allyl alcohol. Research in this area would likely focus on developing more efficient and recyclable palladium catalysts, perhaps utilizing phosphine (B1218219) ligands that promote high turnover numbers and yields. The use of non-toxic solvents and energy-efficient reaction conditions would be key aspects of making such a process truly sustainable.
Furthermore, enzymatic catalysis presents a green and highly selective alternative. Lipases and other hydrolases could potentially be engineered to catalyze the formation of the carbamate linkage. This biocatalytic approach would offer the advantages of mild reaction conditions, high selectivity, and the use of renewable resources.
A comparative overview of potential catalytic systems is presented in Table 1.
Table 1: Potential Catalytic Systems for the Sustainable Synthesis of this compound
| Catalytic System | Precursors | Advantages | Research Focus |
|---|---|---|---|
| Metal Oxide Catalysis | 2-chloroaniline (B154045), Allyl alcohol, CO₂ | Atom economical, Utilizes CO₂ | Catalyst development for specific substrates, Mild reaction conditions |
| Palladium Catalysis | 2-chlorophenyl halide/triflate, Sodium cyanate, Allyl alcohol | High efficiency, Broad substrate scope | Recyclable catalysts, Green solvents, Energy efficiency |
Exploration of Asymmetric Methodologies for Enantioenriched Products
The allyl group in this compound offers a handle for introducing chirality into a molecule. The development of asymmetric methodologies to generate enantioenriched products derived from this carbamate is a significant research frontier with potential applications in pharmaceuticals and agrochemicals.
One promising approach is the transition metal-catalyzed asymmetric allylic substitution. acs.org In this type of reaction, a nucleophile is added to the allyl group under the influence of a chiral catalyst, typically based on palladium, iridium, or rhodium. For this compound, this could involve reactions where the carbamate itself acts as a leaving group or where the double bond of the allyl group is functionalized. For instance, an asymmetric aziridination of the allylic double bond could be achieved using rhodium complexes with chiral ligands, leading to chiral aziridine-containing building blocks. nih.govnih.gov
Another avenue lies in the enantioselective functionalization of the C-H bonds of the allyl group. Recent advances in C-H activation chemistry could enable the direct introduction of functional groups at the allylic position with high enantioselectivity. This would represent a highly efficient method for generating chiral derivatives of this compound.
The development of organocatalysis also offers a metal-free approach to the asymmetric synthesis of chiral molecules. Chiral amines, phosphoric acids, or thioureas could potentially catalyze the enantioselective addition of various nucleophiles to the allylic system of this compound or its derivatives.
The potential for these methodologies is summarized in Table 2.
Table 2: Asymmetric Methodologies for Enantioenriched Products from this compound
| Methodology | Catalyst Type | Potential Transformation | Key Advantage |
|---|---|---|---|
| Asymmetric Allylic Substitution | Chiral Pd, Ir, or Rh complexes | Enantioselective nucleophilic attack on the allyl group | High enantioselectivity and broad scope |
| Asymmetric C-H Functionalization | Chiral transition metal catalysts | Direct, enantioselective introduction of functional groups | High atom economy and efficiency |
Integration of Computational Design in Reaction Discovery and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. mdpi.com For this compound, computational modeling can play a pivotal role in accelerating the discovery of new reactions and optimizing existing synthetic routes.
DFT calculations can be employed to elucidate the reaction mechanisms of potential synthetic pathways. uit.no For example, in a palladium-catalyzed synthesis, computational studies can help to understand the energetics of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. This understanding can guide the rational design of more efficient catalysts and the selection of optimal reaction conditions. A computational study on the antioxidant activity of a related phenyl carbamate has demonstrated the power of DFT in predicting reaction mechanisms. researchgate.net
Furthermore, computational screening can be used to predict the reactivity of this compound in various potential transformations. By calculating activation energies and reaction enthalpies, researchers can identify promising new reactions before committing to extensive experimental work. This is particularly valuable for exploring its potential as a building block in complex synthesis.
In the context of asymmetric catalysis, computational modeling can provide insights into the origins of enantioselectivity. By modeling the transition states of the catalyzed reaction with different chiral ligands, it is possible to predict which ligands will afford the highest enantiomeric excess. This in silico approach can significantly reduce the experimental effort required for ligand screening and optimization.
Potential for this compound as a Building Block in Complex Chemical Synthesis
The bifunctional nature of this compound, with its reactive allyl group and a synthetically versatile substituted phenyl ring, makes it a promising building block for the synthesis of more complex molecules. The carbamate moiety itself can serve as a directing group or be transformed into other functional groups.
The allyl group can participate in a wide range of chemical transformations. For instance, it can undergo olefin metathesis, allowing for the construction of larger and more complex carbon skeletons. It can also be subjected to various addition reactions, such as dihydroxylation, epoxidation, or hydroformylation, to introduce new functional groups. The resulting polyfunctionalized molecules could serve as intermediates in the synthesis of natural products or pharmaceutically active compounds.
The 2-chlorophenyl group also offers numerous possibilities for further functionalization through cross-coupling reactions. The chlorine atom can be replaced with other groups using palladium- or copper-catalyzed reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents on the aromatic ring, further expanding the molecular diversity that can be accessed from this building block. The carbamate group can also act as a directing group for ortho-lithiation, enabling regioselective functionalization of the aromatic ring. nih.gov
Moreover, the carbamate linkage itself can be cleaved under specific conditions to reveal an amine or an alcohol, providing further synthetic flexibility. The reactivity of the carbamate group in various transformations, such as intramolecular cyclizations, could also be explored to construct heterocyclic scaffolds. The versatility of allyl carbamates in synthesis is highlighted by their application in the preparation of enantioenriched allylic boron reagents. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
